molecular formula C12H11N3O3S B6479716 N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide CAS No. 892709-31-8

N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B6479716
CAS No.: 892709-31-8
M. Wt: 277.30 g/mol
InChI Key: PNTKICGAFJEPMA-UHFFFAOYSA-N
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Description

N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

N-(5-(3-nitrobenzyl)thiazol-2-yl)acetamide, also known as N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide, is a compound that has shown promising antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria . It has also been suggested that this compound may have antitumor activity, potentially targeting glioblastoma and melanoma cells .

Mode of Action

This compound’s mode of action is distinctive when used in conjunction with a cell-penetrating peptide . The compound, in complex with the cell-penetrating peptide octaarginine, displays potent antibacterial activity . The complex creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, it has been suggested that the compound may modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . Additionally, it may interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its chemical structure and the presence of the cell-penetrating peptide octaarginine .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, as evidenced by its low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans . In addition, the compound may induce cell apoptosis and cause G1-phase arrest in the cell division cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide typically involves the reaction of 3-nitrobenzyl bromide with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share structural similarities with N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}acetamide.

    Nitrophenyl derivatives: Compounds like 3-nitrobenzyl alcohol and 3-nitrobenzyl chloride have similar nitrophenyl groups.

Uniqueness

This compound is unique due to the combination of its thiazole ring and nitrophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-8(16)14-12-13-7-11(19-12)6-9-3-2-4-10(5-9)15(17)18/h2-5,7H,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTKICGAFJEPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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